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For Immediate Release

[City, State] – November 13, 2025 – This in-depth technical guide elucidates the scientific and

regulatory rationale behind the market withdrawal of the antitussive agent, clobutinol. The

primary cause for its removal was the discovery of significant cardiotoxic effects, specifically

the prolongation of the QT interval, which carries a risk of life-threatening cardiac arrhythmias.

This document is intended for researchers, scientists, and drug development professionals,

providing a detailed examination of the pharmacological mechanisms, experimental evidence,

and regulatory actions that culminated in the cessation of its clinical use.

Executive Summary
Clobutinol, a non-opioid cough suppressant, was withdrawn from the market after post-

marketing surveillance and a dedicated clinical trial revealed its potential to induce QT interval

prolongation, a known risk factor for Torsades de Pointes (TdP), a polymorphic ventricular

tachycardia that can lead to sudden cardiac death.[1][2][3][4] The European Medicines Agency

(EMEA, now EMA) concluded that the risks associated with clobutinol outweighed its benefits

for the symptomatic treatment of non-productive cough, especially given the availability of safer

alternatives.[1][2][3][4] The withdrawal was voluntarily initiated by its primary manufacturer,

Boehringer Ingelheim, in 2007.[1][5]

The underlying mechanism of this cardiotoxicity was identified as the blockade of the human

ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac

repolarization.
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Pharmacological Mechanism of Cardiotoxicity
The cardiotoxic effects of clobutinol are primarily attributed to its potent inhibition of the hERG

potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr)

in cardiomyocytes.[6] This current is crucial for the repolarization phase (Phase 3) of the

cardiac action potential.

By blocking the hERG channel, clobutinol impedes the efflux of potassium ions from the

cardiomyocytes, thereby delaying repolarization and prolonging the action potential duration

(APD). This prolongation is manifested on the surface electrocardiogram (ECG) as a

lengthened QT interval.[7]

Signaling Pathway of Clobutinol-Induced Arrhythmia
The following diagram illustrates the signaling pathway from hERG channel blockade by

clobutinol to the potential onset of Torsades de Pointes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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